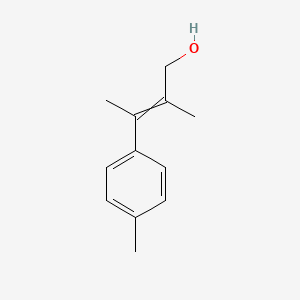![molecular formula C27H21Br3 B12526130 1,2,3-Tris[4-(bromomethyl)phenyl]benzene CAS No. 837420-64-1](/img/structure/B12526130.png)
1,2,3-Tris[4-(bromomethyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71414887” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 71414887 involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For example, one method may involve the use of a Friedel-Crafts reaction followed by amidation and reduction steps .
Industrial Production Methods: In an industrial setting, the production of CID 71414887 is scaled up to meet the demand for research and commercial applications. The industrial methods often involve continuous flow processes and the use of automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: CID 71414887 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving CID 71414887 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of CID 71414887 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
CID 71414887 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of CID 71414887 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71414887 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies .
Uniqueness: These unique features make it a valuable compound for various scientific and industrial applications .
Conclusion
CID 71414887 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it an important subject of study for scientists and researchers. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can better appreciate its value and potential.
Propiedades
Número CAS |
837420-64-1 |
|---|---|
Fórmula molecular |
C27H21Br3 |
Peso molecular |
585.2 g/mol |
Nombre IUPAC |
1,2,3-tris[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-10-22(11-5-19)25-2-1-3-26(23-12-6-20(17-29)7-13-23)27(25)24-14-8-21(18-30)9-15-24/h1-15H,16-18H2 |
Clave InChI |
OTNNOVWNZTXZNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


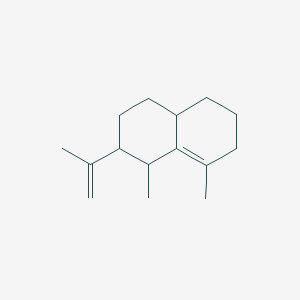
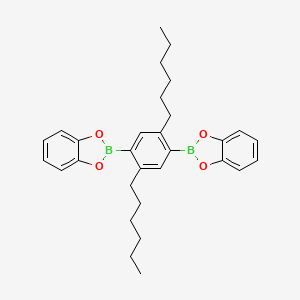
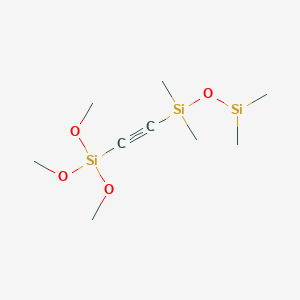
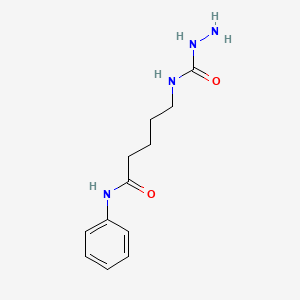
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
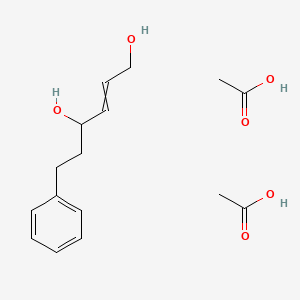
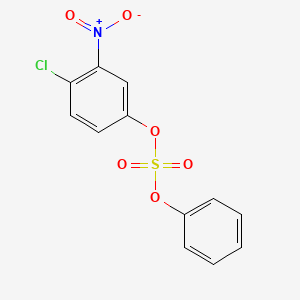
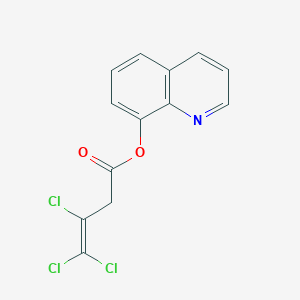
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
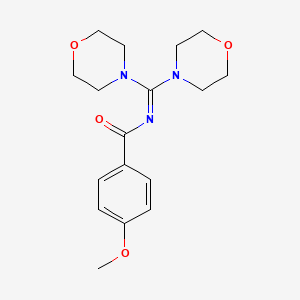
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
